cGAMP(Cyclic GMP-AMP),849214-04-6,Cyclic AMP-GMP; Cyclic GMP-AMP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

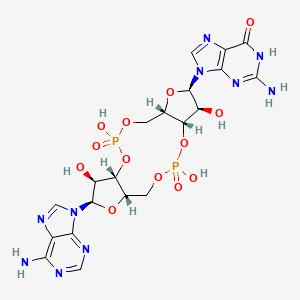

Cyclic GMP-AMP (Cyclic Guanosine Monophosphate-Adenosine Monophosphate), also known as Cyclic AMP-GMP, is a cyclic dinucleotide composed of guanosine and adenosine linked by two phosphodiester bonds. It is a crucial second messenger in various biological processes, particularly in the innate immune response. Cyclic GMP-AMP is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA, leading to the activation of the stimulator of interferon genes (STING) pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclic GMP-AMP can be synthesized chemically or biologically. Chemical synthesis involves the cyclization of guanosine monophosphate (GMP) and adenosine monophosphate (AMP) using phosphodiester bond formation. this method often results in low yields and requires organic solvents .

Biological synthesis involves the use of recombinant cyclic GMP-AMP synthase (cGAS) expressed in Escherichia coli. This method is more efficient and environmentally friendly. The recombinant cGAS catalyzes the formation of cyclic GMP-AMP from GMP and AMP in the presence of double-stranded DNA. The reaction conditions include optimized media composition, supplementation of divalent cations, and controlled temperature .

Industrial Production Methods: Industrial production of cyclic GMP-AMP typically employs microbial-based methods due to their scalability and sustainability. The process involves the overexpression of cGAS in Escherichia coli, followed by purification using anion exchange chromatography. This method yields high-purity cyclic GMP-AMP without the need for organic solvents .

Chemical Reactions Analysis

Types of Reactions: Cyclic GMP-AMP undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation. Hydrolysis of cyclic GMP-AMP can be catalyzed by phosphodiesterases, resulting in the formation of linear GMP and AMP .

Common Reagents and Conditions: Common reagents used in the reactions of cyclic GMP-AMP include phosphodiesterases for hydrolysis and oxidizing agents for oxidation reactions. The conditions for these reactions typically involve aqueous solutions at physiological pH and temperature .

Major Products Formed: The major products formed from the hydrolysis of cyclic GMP-AMP are linear GMP and AMP. Oxidation reactions can lead to the formation of oxidized nucleotides .

Scientific Research Applications

Cyclic GMP-AMP has numerous scientific research applications across various fields:

Chemistry: In chemistry, cyclic GMP-AMP is used as a model compound to study the synthesis and properties of cyclic dinucleotides. It also serves as a substrate for enzymatic assays involving phosphodiesterases .

Biology: In biology, cyclic GMP-AMP plays a crucial role in the innate immune response. It is involved in the detection of cytosolic double-stranded DNA and the activation of the STING pathway, leading to the production of type I interferons and other cytokines .

Medicine: In medicine, cyclic GMP-AMP is being explored as a potential therapeutic agent for cancer and infectious diseases. Its ability to activate the immune response makes it a promising candidate for immunotherapy and vaccine adjuvants .

Industry: In the industry, cyclic GMP-AMP is used in the development of diagnostic assays and as a research tool for studying immune signaling pathways .

Mechanism of Action

Cyclic GMP-AMP exerts its effects by binding to the stimulator of interferon genes (STING) protein in the endoplasmic reticulum. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines .

Comparison with Similar Compounds

Cyclic GMP-AMP is unique among cyclic dinucleotides due to its ability to activate the STING pathway. Similar compounds include cyclic di-GMP (cyclic diguanylate monophosphate) and cyclic di-AMP (cyclic diadenylate monophosphate), which are also involved in bacterial signaling and immune responses. cyclic GMP-AMP is distinct in its role as a second messenger in the innate immune response to cytosolic DNA .

List of Similar Compounds:- Cyclic di-GMP (cyclic diguanylate monophosphate)

- Cyclic di-AMP (cyclic diadenylate monophosphate)

- Cyclic AMP (cyclic adenosine monophosphate)

- Cyclic GMP (cyclic guanosine monophosphate)

Properties

Molecular Formula |

C20H24N10O13P2 |

|---|---|

Molecular Weight |

674.4 g/mol |

IUPAC Name |

2-amino-9-[(1S,6S,8R,9S,10S,15S,17R,18S)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12+,13+,18+,19+/m0/s1 |

InChI Key |

RFCBNSCSPXMEBK-RPKOMYRRSA-N |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@H]5[C@H]([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935018.png)

![4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B11935026.png)

![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)

![3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11935054.png)

![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)

![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)

![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)